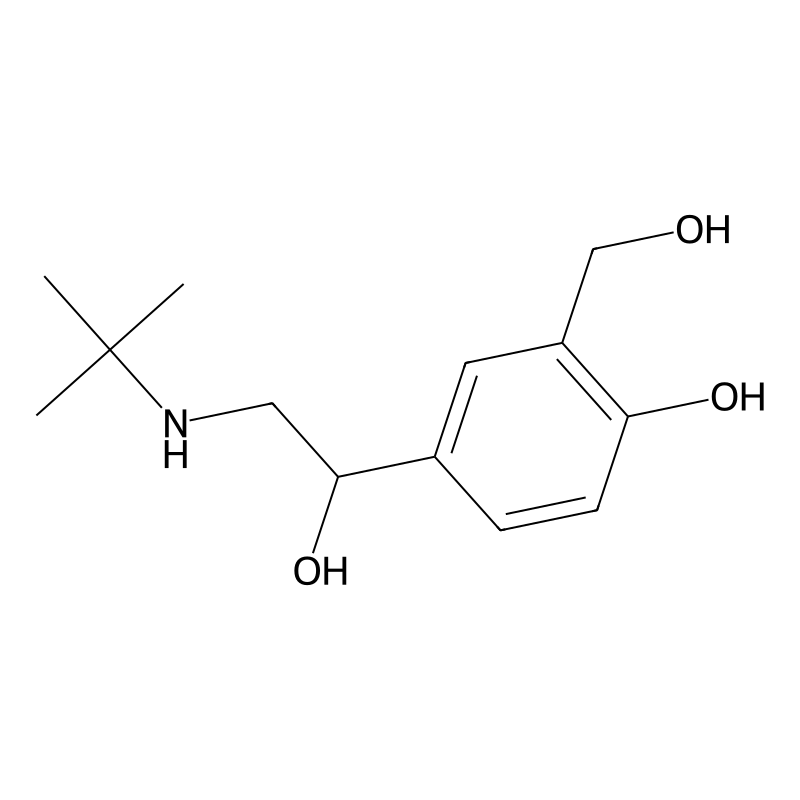Salbutamol
Catalog No.
S1831314
CAS No.
148563-15-9
M.F
C7H9ClN2
M. Wt
0
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
148563-15-9
Product Name
Salbutamol
Molecular Formula
C7H9ClN2
Molecular Weight
0
Description
The exact mass of the compound Salbutamol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
XLogP3
0.3
Associated Chemicals
Albuterol sulfate; 51022-70-9
Drug Warnings
Tremor appears to be the most frequent reported adverse effect of albuterol, occurring in up to 20% of patients in clinical trials with various dosage forms of the drug. Other frequently reported adverse effects of albuterol include nervousness, nausea, tachycardia, palpitations, chest pain and dizziness. ...
Albuterol also has been reported to cause maternal and fetal tachycardia and hyperglycemia (especially in patients with diabetes), as well as maternal hypotension, acute congestive heart failure, pulmonary edema, and death.
Albuterol may delay preterm labor. Caution is recommended with use for bronchospasm in pregnant patients because of possible interference with uterine contractility.
Pregnancy risk category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
For more Drug Warnings (Complete) data for ALBUTEROL (22 total), please visit the HSDB record page.
Albuterol also has been reported to cause maternal and fetal tachycardia and hyperglycemia (especially in patients with diabetes), as well as maternal hypotension, acute congestive heart failure, pulmonary edema, and death.
Albuterol may delay preterm labor. Caution is recommended with use for bronchospasm in pregnant patients because of possible interference with uterine contractility.
Pregnancy risk category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
For more Drug Warnings (Complete) data for ALBUTEROL (22 total), please visit the HSDB record page.
Biological Half Life
The elimination half-life of inhaled or oral salbutamol has been recorded as being between 2.7 and 5 hours while the apparent terminal plasma half-life of albuterol has been documented as being approximately 4.6 hours.
Elimination: 3.8 to 6 hours.
Elimination: 3.8 to 6 hours.
Use Classification
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals
General Manufacturing Information
Preparation: LHC Lunts et al, ZA 6705591; US 3644353 (1968, 1972 both to Allen & Hanburys)
Storage Conditions
Albuterol sulfate tablets, extended-release tablets, and the oral solution should be stored at 2-30 °C, unit-dose packages of the extended-release tablets should be protected from excessive moisture. /Albuterol sulfate/
Preparations containing albuterol or albuterol sulfate should be stored in well-closed, light resistant containers. Commercially available metered-dose albuterol and albuterol sulfate inhalers should be stored at 15-30 adn 15-25 °C, respectively.
Preparations containing albuterol or albuterol sulfate should be stored in well-closed, light resistant containers. Commercially available metered-dose albuterol and albuterol sulfate inhalers should be stored at 15-30 adn 15-25 °C, respectively.
Interactions
Following single-dose IV or oral administration of albuterol to healthy individuals who had received digoxin for 10 days, a 16-22% decrease in serum digoxin concentration was observed.
Epinephrin, other orally inhaled sympathomimetic amines: May increase sympathomimetic effects and risk of toxicity. Avoid use together /with albuterol/.
MAO inhibitors, tricyclic antidepressants: Serious cardiovascular effects and risk of toxicity. Avoid use together /with albuterol/.
Propanolol, other beta blockers: May antagonize effects of albuterol. Use together cautiously.
Epinephrin, other orally inhaled sympathomimetic amines: May increase sympathomimetic effects and risk of toxicity. Avoid use together /with albuterol/.
MAO inhibitors, tricyclic antidepressants: Serious cardiovascular effects and risk of toxicity. Avoid use together /with albuterol/.
Propanolol, other beta blockers: May antagonize effects of albuterol. Use together cautiously.
Dates
Modify: 2023-07-20
Morgan DJ, Paull JD, Richmond BH, Wilson-Evered E, Ziccone SP: Pharmacokinetics of intravenous and oral salbutamol and its sulphate conjugate. Br J Clin Pharmacol. 1986 Nov;22(5):587-93. [PMID:3790406]
Jacobson GA, Raidal S, Robson K, Narkowicz CK, Nichols DS, Haydn Walters E: Bronchopulmonary pharmacokinetics of (R)-salbutamol and (S)-salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses. Br J Clin Pharmacol. 2017 Jul;83(7):1436-1445. doi: 10.1111/bcp.13228. Epub 2017 Feb 8. [PMID:28061018]
Compounds from Yao, X., Parnot, C., Deupi, X., Ratnala, V.R.P., Swaminath, G., Farrens, D. & Kobilka, B. Coupling ligand structure to specific conformational switches in the beta2-andrenoceptor. Nature Chemical Biology, doi:10.1038/nchembio801. http://www.nature.com/naturechemicalbiology
Jacobson GA, Raidal S, Robson K, Narkowicz CK, Nichols DS, Haydn Walters E: Bronchopulmonary pharmacokinetics of (R)-salbutamol and (S)-salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses. Br J Clin Pharmacol. 2017 Jul;83(7):1436-1445. doi: 10.1111/bcp.13228. Epub 2017 Feb 8. [PMID:28061018]
Compounds from Yao, X., Parnot, C., Deupi, X., Ratnala, V.R.P., Swaminath, G., Farrens, D. & Kobilka, B. Coupling ligand structure to specific conformational switches in the beta2-andrenoceptor. Nature Chemical Biology, doi:10.1038/nchembio801. http://www.nature.com/naturechemicalbiology
Explore Compound Types
Get ideal chemicals from 750K+ compounds








